Zymosan-Induced Edema vs. COX Inhibitors
In a rat model of zymosan-induced paw edema, oral fepradinol demonstrated significant inhibitory activity, a model in which the classic NSAIDs indomethacin and piroxicam were completely ineffective [1]. This provides direct evidence of a differentiated, COX-independent mechanism of action that is not shared by these common anti-inflammatory agents [2].
| Evidence Dimension | Inhibition of zymosan-induced paw edema (acute inflammation) |
|---|---|
| Target Compound Data | Significant suppression of edema (oral dosing) |
| Comparator Or Baseline | Indomethacin: No effect; Piroxicam: No effect |
| Quantified Difference | Active vs. Inactive |
| Conditions | Rat zymosan-induced paw edema model |
Why This Matters
Procurement based solely on NSAID classification is insufficient, as this data proves fepradinol is effective in an inflammation model where COX-inhibition is not the primary driver, highlighting a unique therapeutic niche.
- [1] Massó, J. M., Villar, A. M., Conde, J. R., & Martorell, J. (1994). Mechanism of anti-inflammatory action of fepradinol. Arzneimittelforschung, 44(1), 68-74. View Source
- [2] SINALGIA (Fepradinol) Product Monograph. (n.d.). mx.ivademecum.com. View Source
